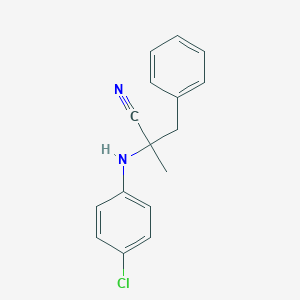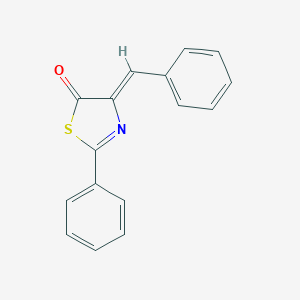
2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids.
作用机制
2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile binds to the CB1 and CB2 receptors in the body, leading to the activation of downstream signaling pathways. This results in a range of physiological and biochemical effects, including the release of neurotransmitters, modulation of ion channels, and changes in gene expression.
Biochemical and Physiological Effects:
2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and appetite stimulation. It has also been shown to have neuroprotective effects and may have therapeutic potential in the treatment of various neurological disorders.
实验室实验的优点和局限性
The advantages of using 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile in lab experiments include its potency and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, its synthetic nature and potential for off-target effects mean that careful controls and purification steps are necessary to ensure the validity of experimental results.
未来方向
There are several future directions for research involving 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile. One area of interest is the development of more selective agonists for the CB1 and CB2 receptors, which could have potential therapeutic applications. Another area of interest is the study of the role of cannabinoids in various diseases and conditions, including cancer, epilepsy, and chronic pain. Finally, there is a need for further research into the safety and potential side effects of synthetic cannabinoids like 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile, particularly in the context of their use as research tools.
合成方法
The synthesis of 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile involves several steps, including the reaction of 4-chloroaniline with 2-methyl-3-phenylpropanenitrile in the presence of a catalyst, followed by a series of purification steps to obtain the final product. The purity of the compound is critical for its effectiveness in scientific research.
科学研究应用
2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile has been widely used in scientific research to study the physiological and biochemical effects of cannabinoids. It has been shown to activate both CB1 and CB2 receptors, leading to a range of effects including analgesia, anti-inflammatory effects, and appetite stimulation. It has also been used in studies of the endocannabinoid system and the role of cannabinoids in various diseases and conditions.
属性
分子式 |
C16H15ClN2 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC 名称 |
2-(4-chloroanilino)-2-methyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C16H15ClN2/c1-16(12-18,11-13-5-3-2-4-6-13)19-15-9-7-14(17)8-10-15/h2-10,19H,11H2,1H3 |
InChI 键 |
MGNVJQYQDMPUDK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)(C#N)NC2=CC=C(C=C2)Cl |
规范 SMILES |
CC(CC1=CC=CC=C1)(C#N)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)
![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)
![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)
![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)